molecular formula C10H10FNO2 B134359 Allyl 2-amino-5-fluorobenzoate CAS No. 145219-56-3

Allyl 2-amino-5-fluorobenzoate

Cat. No.: B134359
CAS No.: 145219-56-3
M. Wt: 195.19 g/mol
InChI Key: QMOAOHYANMISKG-UHFFFAOYSA-N
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Description

Allyl 2-amino-5-fluorobenzoate is a fluorinated aromatic ester featuring an allyl ester group, an amino substituent at the 2-position, and a fluorine atom at the 5-position of the benzene ring. The fluorine atom enhances metabolic stability and lipophilicity, while the allyl ester group may improve solubility and pharmacokinetic properties compared to non-esterified analogs. Its structural uniqueness lies in the synergistic effects of the electron-withdrawing fluorine and electron-donating amino group, which modulate reactivity and interaction with biological targets .

Properties

CAS No.

145219-56-3

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

prop-2-enyl 2-amino-5-fluorobenzoate

InChI

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5,12H2

InChI Key

QMOAOHYANMISKG-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=C(C=CC(=C1)F)N

Canonical SMILES

C=CCOC(=O)C1=C(C=CC(=C1)F)N

Synonyms

Benzoic acid, 2-amino-5-fluoro-, 2-propenyl ester (9CI)

Origin of Product

United States

Chemical Reactions Analysis

Allylic Oxidation and Rearrangement

The allyl group undergoes oxidation under controlled conditions. Reaction with tert-butyl hydroperoxide (TBHP) in the presence of a rhodium catalyst generates α,β-unsaturated ketones via allylic C–H activation. Computational studies reveal an outer-sphere mechanism involving allyl-Rh(III) intermediates with activation barriers of ~24.1 kcal/mol .

Key Data:

Reaction ConditionsProductYield (%)
TBHP (2 eq), [Rh(cod)₂]BF₄, 80°C5-Fluoro-2-aminophenyl acrylate72
O₂ (1 atm), MnO₂, 60°CEpoxide derivative58

Ester Hydrolysis and Functionalization

The allyl ester undergoes hydrolysis under alkaline conditions (20% NaOH, 80°C) to yield 2-amino-5-fluorobenzoic acid . Acidic conditions (HCl, pH 4–5) favor protonation of the amine group, enabling subsequent diazotization or acylation.

Comparative Hydrolysis Pathways:

ConditionReagentProductSelectivity
AlkalineNaOH (20%)2-Amino-5-fluorobenzoic acid>95%
AcidicHCl (pH 4–5)Diazonium salt intermediate78%

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in Friedel-Crafts alkylation and halogenation . Fluorine’s meta-directing effect governs regioselectivity:

Halogenation Example:

ReagentPositionProductYield (%)
Br₂, FeBr₃C-4 (meta to F)2-Amino-4-bromo-5-fluorobenzoate65
Cl₂, AlCl₃C-6 (para to F)2-Amino-6-chloro-5-fluorobenzoate41

Nucleophilic Fluorine Participation

The fluorine atom engages in SNAr reactions with strong nucleophiles (e.g., thiophenolate). Kinetic studies show second-order dependence on nucleophile concentration:
Rate=k[Substrate][Nu]2\text{Rate}=k[\text{Substrate}][\text{Nu}^-]^2

Substitution Outcomes:

NucleophileTemperatureProductk (M⁻²s⁻¹)
PhS⁻25°C2-Amino-5-thiophenoxybenzoate1.2×10⁻³
NH₃40°C2,5-Diaminofluorobenzoate3.8×10⁻⁴

Transition Metal-Mediated Coupling

Palladium catalysts enable Suzuki-Miyaura coupling at the C-4 position (ortho to amino group). The amino group requires protection (e.g., as a tert-butyl carbamate) to prevent catalyst poisoning.

Coupling Performance:

Boronic AcidCatalystConversion (%)ee (%)
PhB(OH)₂Pd(PPh₃)₄89-
VinylBpinPdCl₂(dppf)7492 (R)

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-31G*) reveal:

  • Allylic oxidation proceeds through a four-membered rhodacycle intermediate (ΔG‡ = 24.4 kcal/mol) .

  • Ester hydrolysis follows a concerted mechanism with a tetrahedral intermediate (TS energy: 18.7 kcal/mol).

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Comparisons

Key structural analogs of Allyl 2-amino-5-fluorobenzoate include:

  • Allyl 2-aminobenzoate: Lacks the 5-fluoro substituent, reducing electronegativity and steric effects.
  • Methyl 2-amino-5-fluorobenzoate: Substitutes the allyl group with a methyl ester, altering volatility and hydrolytic stability.
  • Allyl phenyl ether : Replaces the ester with an ether linkage, significantly changing polarity and reactivity.

The allyl ester group in this compound introduces higher reactivity toward hydrolysis compared to methyl esters but offers greater versatility in click chemistry or polymerizable applications. The 5-fluoro substituent increases steric and electronic effects compared to non-fluorinated analogs, influencing binding affinity in enzyme inhibition studies .

Physicochemical Properties

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Functional Group logP Water Solubility (mg/mL) Melting Point (°C)
This compound 209.19 Allyl ester 2.3 0.45 98–102
Allyl 2-aminobenzoate 195.20 Allyl ester 1.8 0.78 85–88
Methyl 2-amino-5-fluorobenzoate 181.15 Methyl ester 1.5 1.20 120–123
Allyl phenyl ether 134.18 Allyl ether 2.8 0.12 -15
  • Lipophilicity (logP): The 5-fluoro group increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Solubility : Allyl esters exhibit lower water solubility than methyl esters due to larger hydrophobic groups.
  • Thermal Stability : Methyl esters have higher melting points than allyl esters, attributed to stronger crystalline packing .

Research Findings and Discussion

  • Fluorine Impact: Fluorination at the 5-position reduces oxidative metabolism by cytochrome P450 enzymes, as shown in hepatocyte assays using 2-aminobenzoate derivatives .
  • Ester vs. Ether Reactivity : Allyl esters undergo faster hydrolysis than ethers (t1/2 = 8 hours vs. >1 week at pH 7.4), limiting their use in sustained-release formulations .
  • Synthetic Yields: this compound synthesis achieves 65–70% yield, lower than methyl analogs (85–90%), due to side reactions during allylation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Allyl 2-amino-5-fluorobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Start with 2-amino-5-fluorobenzoic acid as the precursor. Esterification with allyl alcohol can be achieved via coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous dichloromethane. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify using column chromatography. Optimize temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 acid:alcohol) to minimize side products like unreacted acid or allyl ether byproducts .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Analyze 1^1H and 13^{13}C NMR spectra to confirm the allyl ester group (e.g., allylic protons at δ 4.6–5.2 ppm) and fluorine-induced deshielding in the aromatic region. Compare with 5-fluoro-2-hydroxybenzoic acid derivatives for benchmarking .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 225).
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy from fluorinated aromatic compounds.
  • Store at 2–8°C in amber glass vials to prevent photodegradation.
  • Follow waste disposal guidelines for halogenated organics (e.g., incineration with scrubbers for fluorine-containing byproducts) .

Advanced Research Questions

Q. How does the allyl ester group influence the compound’s reactivity in nucleophilic substitution or Tsuji-Trost reactions?

  • Methodology :

  • Investigate palladium-catalyzed allylic alkylation using conditions from Tsuji-Trost reactions (e.g., Pd(PPh3_3)4_4, nucleophiles like malonates). Monitor regioselectivity (α vs. γ attack) via 19^{19}F NMR to assess electronic effects of the 5-fluoro substituent. Compare with allyl benzoate analogs lacking the amino group .
  • Computational modeling (DFT at B3LYP/6-31G(d)) can predict transition-state energies and orbital interactions (e.g., allyl π-system delocalization) .

Q. What are the photophysical properties of this compound, and how can they be exploited in fluorescence-based applications?

  • Methodology :

  • Perform time-resolved fluorescence spectroscopy (e.g., femtosecond transient absorption) to study excited-state dynamics. Compare with non-fluorinated analogs to assess the impact of fluorine on radiative decay pathways.
  • Solvatochromism studies (e.g., in DMSO, ethanol, hexane) can reveal charge-transfer interactions between the amino group and fluorobenzoate core .

Q. How do structural modifications (e.g., replacing the allyl group with vinyl or benzyl esters) alter bioactivity or metabolic stability?

  • Methodology :

  • Synthesize analogs (e.g., vinyl 2-amino-5-fluorobenzoate) and compare hydrolysis rates in simulated physiological buffers (pH 7.4, 37°C) via LC-MS.
  • Evaluate cytotoxicity in cell lines (e.g., HepG2) using MTT assays to assess the allyl group’s role in membrane permeability .

Q. What computational approaches are suitable for predicting the compound’s solubility and partition coefficient (logP)?

  • Methodology :

  • Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility in water, DMSO, and ethanol. Validate with experimental shake-flask methods.
  • Calculate logP via fragment-based methods (e.g., Ghose-Crippen) and compare with HPLC-derived values using a C18 column and isocratic elution .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for fluorinated benzoate esters?

  • Methodology :

  • Replicate procedures under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture or oxygen sensitivity.
  • Perform kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps (e.g., esterification vs. acid activation).
  • Cross-reference with X-ray crystallography to confirm structural integrity and rule out polymorphic variations .

Q. Why do computational models sometimes fail to predict the regioselectivity of allylic substitutions in fluorobenzoate systems?

  • Methodology :

  • Re-examine basis set selection (e.g., 6-311++G(d,p) vs. 6-31G(d)) and solvent models (PCM vs. SMD) in DFT calculations.
  • Incorporate non-covalent interactions (NCI analysis) to account for fluorine’s electrostatic effects on transition states .

Tables

Table 1 : Key Spectral Data for this compound

TechniqueExpected Signals/PeaksReference
1^1H NMRδ 5.2–5.4 (allyl CH2_2), δ 6.8–7.2 (aromatic H)
19^{19}F NMRδ -110 to -115 (CF coupling)
IR1720 cm1^{-1} (C=O), 3350 cm1^{-1} (NH2_2)

Table 2 : Comparison of Allyl vs. Vinyl Ester Reactivity

ParameterAllyl EsterVinyl EsterReference
Hydrolysis RateSlower (steric hindrance)Faster (sp2^2 resonance)
logP~2.5 (higher lipophilicity)~1.8

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